Cas no 156101-09-6 (b-D-Xylopyranose,1,2-O-[(3aR,5aR,6R,7R,10aR)-2,3,3a,4,5,5a,6,7,10,10a-decahydro-8-(hydroxymethyl)-3a,5a-dimethyl-1-(1-methylethyl)cyclohept[e]indene-6,7-diyl]-(9CI))
![b-D-Xylopyranose,1,2-O-[(3aR,5aR,6R,7R,10aR)-2,3,3a,4,5,5a,6,7,10,10a-decahydro-8-(hydroxymethyl)-3a,5a-dimethyl-1-(1-methylethyl)cyclohept[e]indene-6,7-diyl]-(9CI) structure](https://es.kuujia.com/scimg/cas/156101-09-6x500.png)
156101-09-6 structure
Nombre del producto:b-D-Xylopyranose,1,2-O-[(3aR,5aR,6R,7R,10aR)-2,3,3a,4,5,5a,6,7,10,10a-decahydro-8-(hydroxymethyl)-3a,5a-dimethyl-1-(1-methylethyl)cyclohept[e]indene-6,7-diyl]-(9CI)
b-D-Xylopyranose,1,2-O-[(3aR,5aR,6R,7R,10aR)-2,3,3a,4,5,5a,6,7,10,10a-decahydro-8-(hydroxymethyl)-3a,5a-dimethyl-1-(1-methylethyl)cyclohept[e]indene-6,7-diyl]-(9CI) Propiedades químicas y físicas
Nombre e identificación
-
- b-D-Xylopyranose,1,2-O-[(3aR,5aR,6R,7R,10aR)-2,3,3a,4,5,5a,6,7,10,10a-decahydro-8-(hydroxymethyl)-3a,5a-dimethyl-1-(1-methylethyl)cyclohept[e]indene-6,7-diyl]-(9CI)
- Erinacine C Erinacin C
- Erinacine C Erinacin C
- β-D-Xylopyranose, 1,2-O-[(3aR,5aR,6R,7R,10aR)-2,3,3a,4,5,5a,6,7,10,10a-decahydro-8-(hydroxymethyl)-3a,5a-dimethyl-1-(1-methylethyl)cyclohept[e]indene-6,7-diyl]-
- DTXSID901318487
- beta-D-Xylopyranose, 1,2-O-[(3aR,5aR,6R,7R,10aR)-2,3,3a,4,5,5a,6,7,10,10a-decahydro-8-(hydroxymethyl)-3a,5a-dimethyl-1-(1-methylethyl)cyclohept[e]indene-6,7-diyl]-
- 1,2-O-[(3aR,5aR,6R,7R,10aR)-2,3,3a,4,5,5a,6,7,10,10a-Decahydro-8-(hydroxymethyl)-3a,5a-dimethyl-1-(1-methylethyl)cyclohept[e]indene-6,7-diyl]-beta-D-xylopyranose
- SCHEMBL21003630
- CHEBI:187640
- Erinacine C
- Erinacin C
- RR9WB4ATX2
- (1R,2R,5R,10R,14R,16R,17S,18R,21S)-13-(hydroxymethyl)-2,5-dimethyl-8-propan-2-yl-15,20,22-trioxapentacyclo[12.8.0.02,10.05,9.016,21]docosa-8,12-diene-17,18-diol
- 156101-09-6
- 13-(Hydroxymethyl)-2,5-dimethyl-8-propan-2-yl-15,20,22-trioxapentacyclo[12.8.0.02,10.05,9.016,21]docosa-8,12-diene-17,18-diol
-
- Renchi: 1S/C25H38O6/c1-13(2)15-7-8-24(3)9-10-25(4)16(18(15)24)6-5-14(11-26)20-22(25)31-23-21(30-20)19(28)17(27)12-29-23/h5,13,16-17,19-23,26-28H,6-12H2,1-4H3/t16-,17-,19+,20-,21-,22+,23+,24-,25-/m1/s1
- Clave inchi: DMPGFSQMXITJPT-ZCKYJUNOSA-N
- Sonrisas: C[C@]12CCC(C(C)C)=C1[C@@]1([H])CC=C(CO)[C@@]3([H])O[C@]4([H])[C@H]([C@H](O)CO[C@@]4([H])O[C@]3([H])[C@]1(C)CC2)O
Atributos calculados
- Calidad precisa: 434.26683893g/mol
- Masa isotópica única: 434.26683893g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 3
- Recuento de receptores de enlace de hidrógeno: 6
- Recuento de átomos pesados: 31
- Cuenta de enlace giratorio: 2
- Complejidad: 789
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 9
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 88.4Ų
- Xlogp3: 1.4
b-D-Xylopyranose,1,2-O-[(3aR,5aR,6R,7R,10aR)-2,3,3a,4,5,5a,6,7,10,10a-decahydro-8-(hydroxymethyl)-3a,5a-dimethyl-1-(1-methylethyl)cyclohept[e]indene-6,7-diyl]-(9CI) Literatura relevante
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Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849
-
Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
-
Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
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L. Navarrete,C. Solís,J. M. Serra J. Mater. Chem. A, 2015,3, 16440-16444
156101-09-6 (b-D-Xylopyranose,1,2-O-[(3aR,5aR,6R,7R,10aR)-2,3,3a,4,5,5a,6,7,10,10a-decahydro-8-(hydroxymethyl)-3a,5a-dimethyl-1-(1-methylethyl)cyclohept[e]indene-6,7-diyl]-(9CI)) Productos relacionados
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